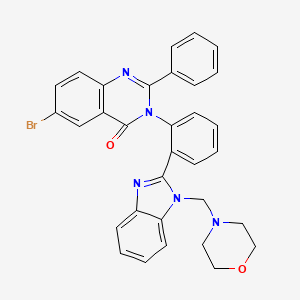
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride is a synthetic organic compound. It is a derivative of 1-Naphthaleneacetic acid, which is known for its applications in plant growth regulation. This compound is characterized by the presence of a naphthalene ring, an acetic acid moiety, and a dimethylaminoethyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride involves several steps:
Starting Material: The synthesis begins with 1-Naphthaleneacetic acid.
Methylation: The alpha position of the acetic acid moiety is methylated using methyl iodide in the presence of a strong base like potassium carbonate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of naphthaleneacetic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted naphthaleneacetic acid derivatives.
Scientific Research Applications
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential role in modulating biological processes, including cell growth and differentiation.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group is believed to play a crucial role in its biological activity by facilitating its binding to target proteins and enzymes. This interaction can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride can be compared with other similar compounds such as:
1-Naphthaleneacetic acid: The parent compound, which lacks the dimethylaminoethyl and methyl groups, is primarily used as a plant growth regulator.
2-Naphthaleneacetic acid: A structural isomer with different biological and chemical properties.
Indole-3-acetic acid: Another plant growth regulator with a different core structure but similar applications in agriculture.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
6680-33-7 |
|---|---|
Molecular Formula |
C17H22ClNO2 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
(3-carboxy-3-naphthalen-1-ylbutyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-17(16(19)20,11-12-18(2)3)15-10-6-8-13-7-4-5-9-14(13)15;/h4-10H,11-12H2,1-3H3,(H,19,20);1H |
InChI Key |
ILRMDPPAPVTHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC[NH+](C)C)(C1=CC=CC2=CC=CC=C21)C(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765767.png)
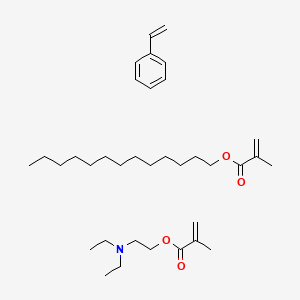

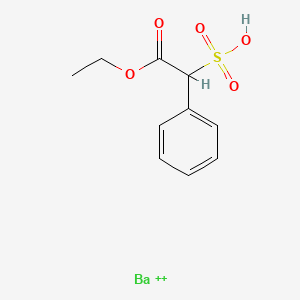
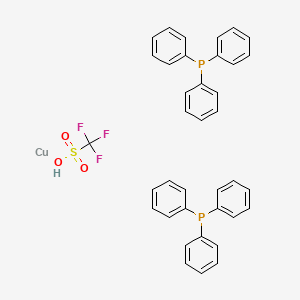
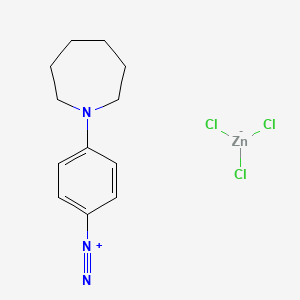


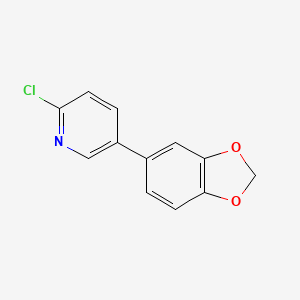
![Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13765821.png)
![9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin](/img/structure/B13765838.png)
![Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-](/img/structure/B13765839.png)
